
4-(2-Hydroxy-2-methylpropoxy)benzaldehyde
Descripción general
Descripción
“4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1107662-91-8 . It has a molecular weight of 194.23 and is typically available in powder form .
Synthesis Analysis
The synthesis of “4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” involves the use of 4-hydroxybenzaldehyde, 1-chloro-2-methyl-2-propanol, and sodium carbonate . The mixture is initially charged in dry DMF and stirred under reflux for 24 hours . After cooling to room temperature, ethyl acetate and saturated aqueous sodium bicarbonate solution are added . The phases are separated, and the organic phase is dried over magnesium sulfate . After removal of the solvent, the residue is purified by column chromatography on silica gel 60 .Molecular Structure Analysis
The molecular formula of “4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is C11H14O3 . The InChI Code is 1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” include reflux and cooling processes . The reaction conditions involve the use of sodium carbonate in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
“4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is a powder that is stored at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
- Anticancer Agents : Scientists explore its potential as an intermediate in the synthesis of novel anticancer agents. By modifying the aldehyde group, they can create compounds with improved bioactivity and selectivity against cancer cells .
- Researchers have developed an enzymatic process to produce benzaldehyde from l-phenylalanine. Enzymes like l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase are involved in this biocatalytic pathway .
Organic Synthesis and Medicinal Chemistry
Enzymatic Production of Benzaldehyde
Propiedades
IUPAC Name |
4-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKKTZOFJCORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-2-methylpropoxy)benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)

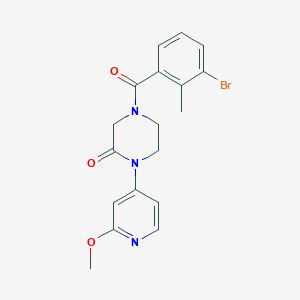
![5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440499.png)
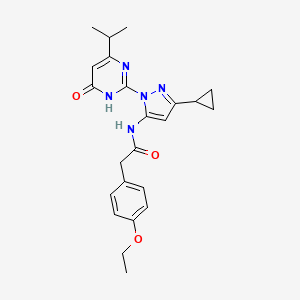
![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)
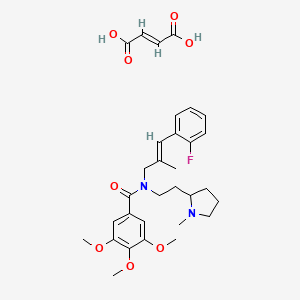
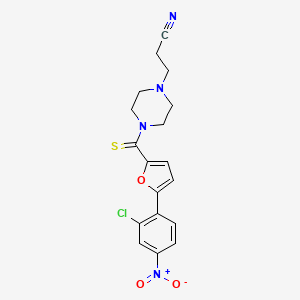
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)

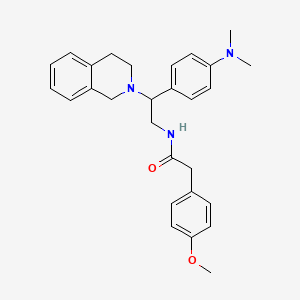
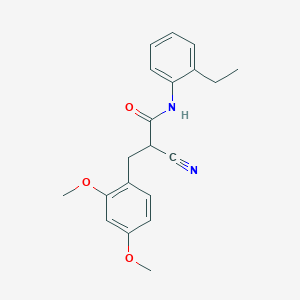
![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)
![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)